molecular formula C24H25N3O4S B2581501 7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688053-64-7

7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No. B2581501
CAS RN: 688053-64-7
M. Wt: 451.54
InChI Key: RYBNRSNRAJJBOO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an isoquinoline, a quinazolinone, and a dioxolane ring. Isoquinolines are a type of heterocyclic aromatic organic compound, similar to quinoline. Quinazolinones are a class of organic compounds with a quinazoline core structure, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring fused to a benzene ring. Dioxolane is a type of acetal functional group with a three-membered ring structure .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring systems and functional groups. The isoquinoline and quinazolinone rings are aromatic, contributing to the compound’s stability. The dioxolane ring is a type of ether, which may affect the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Quinazoline derivatives have been synthesized for various biological activities, including anti-monoamine oxidase and antitumor activities. These compounds are designed to interact with biological targets to modulate their activity, which could be critical in developing new therapeutic agents (Markosyan et al., 2015).

Anticancer and Antimicrobial Applications

  • Some novel 6,7-dimethoxyquinazoline derivatives have been explored for their antitumor and antimicrobial activities. This research underscores the potential of quinazoline derivatives in contributing to the development of new drugs for treating cancer and infections (Kassab et al., 2016).

Method Optimization and Targeting EGFR-Tyrosine Kinase

  • Quinazoline derivatives have been synthesized and characterized with the aim of targeting EGFR-tyrosine kinase, demonstrating significant anticancer activity. This suggests their potential role in cancer therapy by inhibiting critical pathways involved in tumor growth and proliferation (Noolvi & Patel, 2013).

Antimalarial Drug Lead Discovery

  • The search for potent antimalarial drugs has led to the synthesis and evaluation of various 6,7-dimethoxyquinazoline-2,4-diamines, highlighting the quinazoline scaffold's significance in developing new antimalarial agents (Mizukawa et al., 2021).

Antibacterial Activity and Molecular Docking Studies

  • Studies have been conducted on substituted 5-phenyltriazolylquinazolinylamino nicotinic acid esters to evaluate their antibacterial activity. These compounds show the importance of quinazoline derivatives in designing new antibacterial agents, further supported by molecular docking studies that provide insights into their mechanism of action (Mood, Boda, & Guguloth, 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more information, it’s difficult to speculate on the potential mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information, it’s difficult to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies. If it shows promise in a particular application, such as a potential drug, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3,4-dihydroisoquinoline with 6-oxohexanoic acid to form the intermediate, which is then reacted with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione to yield the final product.", "Starting Materials": [ "2-amino-3,4-dihydroisoquinoline", "6-oxohexanoic acid", "8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione", "Sulfur", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Condensation of 2-amino-3,4-dihydroisoquinoline with 6-oxohexanoic acid in the presence of sulfur and hydrochloric acid to form the intermediate", "Step 2: Isolation of the intermediate by filtration and washing with water", "Step 3: Reaction of the intermediate with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione in the presence of sodium hydroxide to yield the final product", "Step 4: Purification of the final product by recrystallization from ethanol and diethyl ether" ] }

CAS RN

688053-64-7

Product Name

7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Molecular Formula

C24H25N3O4S

Molecular Weight

451.54

IUPAC Name

7-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

InChI

InChI=1S/C24H25N3O4S/c28-22(26-11-9-16-6-3-4-7-17(16)14-26)8-2-1-5-10-27-23(29)18-12-20-21(31-15-30-20)13-19(18)25-24(27)32/h3-4,6-7,12-13H,1-2,5,8-11,14-15H2,(H,25,32)

InChI Key

RYBNRSNRAJJBOO-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

solubility

not available

Origin of Product

United States

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